Specific Optical Rotation Defines the (S)-Enantiomer and Distinguishes It from the (R)-Enantiomer
The (S)-enantiomer of 1-tosylpyrrolidin-3-yl 4-methylbenzenesulfonate exhibits a specific optical rotation of [α]D²⁵ −5.2° (c = 1.0, CH₂Cl₂) as reported in the Pfizer synthesis procedure . This value serves as a definitive identity marker that distinguishes it from the (R)-enantiomer (CAS 133034-02-3), which would display the opposite sign of rotation. The enantiomeric purity of the final darifenacin API is directly traceable to the optical purity of this intermediate, as demonstrated by the Medichem patent, which established a chiral HPLC method capable of differentiating and quantifying (R)- and (S)-enantiomers of darifenacin intermediates, achieving 99.88% ee at the subsequent intermediate stage when using enantiomerically pure (S)-tosylate [1].
| Evidence Dimension | Specific optical rotation [α]D²⁵ (chiral identity marker) |
|---|---|
| Target Compound Data | [α]D²⁵ −5.2° (c = 1.0, CH₂Cl₂) |
| Comparator Or Baseline | (R)-enantiomer (CAS 133034-02-3): expected [α]D²⁵ of opposite sign (no published value retrieved from primary sources) |
| Quantified Difference | Opposite direction of optical rotation; sign reversal defines enantiomeric identity |
| Conditions | Polarimetry; c = 1.0 in dichloromethane at 25°C; reported in Pfizer synthesis preparation (US 5,096,890 / ChemicalBook STR17) |
Why This Matters
Optical rotation is the simplest and most immediate method for confirming enantiomeric identity of the incoming intermediate at the QC receiving dock, preventing use of the wrong enantiomer that would produce the inactive distomer.
- [1] Medichem, S.A. Method for Determining Enantiomeric Purity of Darifenacin and Intermediates. US Patent Application 20080312455, Example 3: 84.92% yield, 95.68% HPLC purity, 99.88% ee. View Source
